molecular formula C20H20ClN3O3S3 B2925649 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1226459-22-8

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2925649
CAS No.: 1226459-22-8
M. Wt: 482.03
InChI Key: CSESXUBOPWUOEY-UHFFFAOYSA-N
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Description

The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a piperazinylsulfonyl group at the 3-position and a thiophen-2-ylmethyl moiety at the amide nitrogen. Its structure combines heterocyclic (thiophene), aryl (2-chlorophenyl), and sulfonamide functionalities, which are common in bioactive molecules targeting receptors such as serotonin or dopamine receptors.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S3/c21-16-5-1-2-6-17(16)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-15-4-3-12-28-15/h1-7,12-13H,8-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSESXUBOPWUOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the thiophene carboxamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reactions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene moiety could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Thiophene-2-carboxamide.
  • Substituents :
    • Piperazinylsulfonyl group at position 3 (linked to 2-chlorophenyl).
    • Thiophen-2-ylmethyl group at the amide nitrogen.
Analog 1 : N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Core : Thiophene-2-carboxamide.
  • Substituents :
    • 2-Nitrophenyl group at the amide nitrogen.
  • Key Structural Differences :
    • Lacks the piperazinylsulfonyl group.
    • Dihedral angles between benzene and thiophene rings (13.53° and 8.50°) are comparable to furan analogs (e.g., 2NPFC: 9.71°) but differ in C–S bond lengths .
Analog 2 : 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide ()
  • Core : Thiophene-3-carboxamide.
  • Substituents: 4-Methylphenylimino group at position 2. 2-Chlorophenyl group at the amide nitrogen.
  • Key Structural Differences: Positional isomerism (carboxamide at thiophene-3 vs. 2). Incorporates an imino group instead of sulfonyl-piperazine .
Analog 3 : N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()
  • Core : Thiophene-2-carboxamide.
  • Substituents :
    • Piperazine-carbothioyl group (linked to 4-chloro-2-nitrophenyl).
  • Key Structural Differences :
    • Carbothioyl (C=S) linkage vs. sulfonyl (SO₂) in the target compound.
    • Additional nitro group on the phenyl ring .

Pharmacological Activities

Compound Reported Activities Structural Determinants References
Target Compound Inferred: Potential CNS modulation Piperazine (dopamine/serotonin receptor affinity), thiophene (lipophilicity) N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide Antibacterial, antifungal Nitrophenyl (electron-withdrawing effects)
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) derivative Analgesic, anti-inflammatory, antimicrobial Imino group (enhanced π-π stacking)
Piperazine-carbothioyl analog () Predicted: Enzyme inhibition (e.g., kinases) Carbothioyl (electrophilic reactivity)

Physicochemical Properties

Compound Molecular Weight Predicted pKa Density (g/cm³)
Target Compound ~500 (estimated) Not reported Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide 264.27 Not reported Not reported
Piperazine-carbothioyl analog () 410.9 9.80 ± 0.70 1.503 ± 0.06
  • The target compound’s piperazinylsulfonyl group likely enhances solubility in polar solvents compared to carbothioyl analogs .
  • The thiophen-2-ylmethyl substituent may increase lipophilicity relative to nitrophenyl or methylphenylimino groups .

Biological Activity

The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, a thiophene ring, and a sulfonamide group, which are crucial for its biological interactions. The molecular formula is C20H21ClN4O3SC_{20}H_{21}ClN_4O_3S with a molecular weight of approximately 465.0 g/mol. Its unique structure allows it to interact with various biological targets, influencing multiple pathways.

PropertyValue
Molecular FormulaC20H21ClN4O3SC_{20}H_{21}ClN_4O_3S
Molecular Weight465.0 g/mol
CAS Number1291487-01-8

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties . A study highlighted that structural modifications in sulfonamide moieties can enhance antiviral activity, making such compounds valuable in drug development against various pathogens.

Key Findings:

  • The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
  • It was compared with standard antibiotics like ampicillin, showing competitive efficacy in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of thiophene carboxamide derivatives has been well-documented. A study reported that similar compounds effectively disrupt cancer cell spheroid formation by interacting with tubulin, a critical protein for cell division. The compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study:
In vitro studies on Hep3B liver cancer cells revealed that related thiophene derivatives (designated as 2b and 2e ) had IC50 values of 5.46 µM and 12.58 µM, respectively . These compounds showed comparable interaction patterns to established anticancer agents like colchicine.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The antioxidant activity of the compound was evaluated using the ABTS assay, where it demonstrated significant inhibition rates comparable to ascorbic acid .

Compound% Inhibition (ABTS Assay)
Ascorbic Acid88.44%
Compound 7a62.0%
Compound 7b54.9%

While specific mechanisms for this compound remain under investigation, it is suggested that its interactions with various proteins and enzymes may lead to modulation of critical biological pathways. Molecular docking studies have indicated high binding affinities with several target proteins involved in disease states .

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